MEROCYANINE 540
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Overview
Description
Merocyanine 540 (MC540) is a synthetic, water-soluble, fluorescent dye that is widely used in scientific research for its ability to bind to cellular membranes. It has been used in a variety of applications, including cell imaging, flow cytometry, and fluorescence microscopy. MC540 is also an important tool for studying the structure and function of biological membranes, as well as for monitoring the activities of membrane-bound proteins. In addition, MC540 has been used to study the interaction between membrane proteins and other molecules, as well as to study the effects of drugs on membrane proteins.
Mechanism of Action
MEROCYANINE 540 binds to cell membranes through a hydrogen-bonding mechanism. The dye is composed of a hydrophilic head and a hydrophobic tail. The hydrophilic head of the dye binds to the hydrophilic head groups of the membrane, while the hydrophobic tail binds to the hydrophobic tails of the membrane. This binding allows the dye to interact with the membrane-bound proteins and other molecules, which can then be studied.
Biochemical and Physiological Effects
MEROCYANINE 540 has been used to study the biochemical and physiological effects of drugs on cell membranes. In particular, MEROCYANINE 540 has been used to study the effects of drugs on membrane proteins, as well as to study the binding of drugs to cell membranes. Additionally, MEROCYANINE 540 has been used to study the effects of drugs on cell metabolism, as well as to study the effects of drugs on cell signaling pathways.
Advantages and Limitations for Lab Experiments
The use of MEROCYANINE 540 in laboratory experiments provides a number of advantages. First, MEROCYANINE 540 is a water-soluble dye, which makes it easy to use and store. Additionally, MEROCYANINE 540 binds to cell membranes through a hydrogen-bonding mechanism, which allows it to interact with membrane-bound proteins and other molecules. Finally, MEROCYANINE 540 is a fluorescent dye, which makes it easy to detect and visualize in laboratory experiments.
On the other hand, there are some limitations to the use of MEROCYANINE 540 in laboratory experiments. First, the dye can only bind to cell membranes, which limits its use in studying other types of molecules. Additionally, the dye is relatively expensive, which can limit its use in large-scale experiments. Finally, the dye can be toxic to cells at high concentrations, which can limit its use in some experiments.
Future Directions
The use of MEROCYANINE 540 in scientific research has a number of potential future directions. First, MEROCYANINE 540 could be used to study the effects of drugs on other types of molecules, such as proteins and nucleic acids. Additionally, MEROCYANINE 540 could be used to study the binding of drugs to other types of molecules, such as lipids and carbohydrates. Finally, MEROCYANINE 540 could be used to study the effects of drugs on cellular processes, such as cell division and apoptosis.
Synthesis Methods
MEROCYANINE 540 is synthesized through a reaction between o-aminophenol and 2-chloro-5-methylbenzaldehyde. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds in two steps. In the first step, o-aminophenol and 2-chloro-5-methylbenzaldehyde are combined to form a Schiff base. In the second step, the Schiff base is reduced to form MEROCYANINE 540.
Scientific Research Applications
MEROCYANINE 540 is used in a variety of scientific research applications. It has been used to study the structure and function of biological membranes, as well as to monitor the activities of membrane-bound proteins. It has also been used to study the interaction between membrane proteins and other molecules, as well as to study the effects of drugs on membrane proteins. In addition, MEROCYANINE 540 has been used to study the binding of drugs to cell membranes, as well as to study the effects of drugs on cell metabolism.
properties
{ "Design of the Synthesis Pathway": "The synthesis of Merocyanine 540 involves the condensation of a benzothiazole derivative with a pyrylium salt. The reaction is carried out in the presence of a base and a solvent. The product is then purified by column chromatography.", "Starting Materials": [ "2-Amino-5-methylbenzenethiol", "2,4,5-Trichloropyrylium tetrafluoroborate", "Sodium hydroxide", "Dimethylformamide" ], "Reaction": [ "Step 1: 2-Amino-5-methylbenzenethiol is dissolved in dimethylformamide.", "Step 2: 2,4,5-Trichloropyrylium tetrafluoroborate is added to the solution.", "Step 3: Sodium hydroxide is added to the solution to act as a base.", "Step 4: The reaction mixture is stirred at room temperature for several hours.", "Step 5: The product is purified by column chromatography to obtain Merocyanine 540." ] } | |
CAS RN |
2417524-85-5 |
Molecular Formula |
C26H32N3NaO6S2 |
Molecular Weight |
569.7 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.